Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate
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Overview
Description
Ethyl 3-(2-thia-5-azabicyclo[221]heptane-5-carboxamido)propanoate is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups into the bicyclic structure.
Biological Activity
Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate is a complex bicyclic compound with potential biological activity, particularly in pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H18N2O3S
- CAS Number : 2034209-16-8
The compound features a bicyclic structure that incorporates sulfur and nitrogen, which may contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including palladium-catalyzed processes for constructing the bicyclic framework. The synthetic routes often utilize various reagents and conditions tailored to enhance yield and purity.
Pharmacological Evaluations
Research on the biological activity of this compound has been limited, but it is essential to assess its pharmacological properties systematically:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit significant antimicrobial properties, although specific data on this compound is sparse.
- Enzyme Inhibition : Related compounds have shown promise as inhibitors of enzymes such as cathepsin C, which plays a role in various physiological processes including inflammation and immune response .
- Contractile Activity : Some studies have indicated weak contractile activity in isolated rat fundus preparations, suggesting potential applications in gastrointestinal motility disorders .
Case Studies and Research Findings
A review of related compounds indicates that structural modifications can significantly influence biological activity:
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Biological Targets : The bicyclic structure may allow for specific interactions with enzymes or receptors, influencing their activity.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in inflammation and cell proliferation.
Properties
IUPAC Name |
ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-16-10(14)3-4-12-11(15)13-6-9-5-8(13)7-17-9/h8-9H,2-7H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDPQFSTIHPIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CC2CC1CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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